molecular formula C20H15BrN2O7 B6008954 [2-Bromo-6-methoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methoxybenzoate

[2-Bromo-6-methoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methoxybenzoate

Cat. No.: B6008954
M. Wt: 475.2 g/mol
InChI Key: SZOOSFPHCYMOLC-UHFFFAOYSA-N
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Description

[2-Bromo-6-methoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methoxybenzoate is a complex organic compound that features a brominated aromatic ring, methoxy groups, and a diazinane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Bromo-6-methoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methoxybenzoate typically involves multiple steps:

    Methoxylation: Methoxy groups are introduced via methylation reactions, often using methanol and a strong acid or base.

    Diazinane Formation: The diazinane moiety is synthesized through a series of reactions involving urea derivatives and formaldehyde.

    Esterification: The final step involves the esterification of the brominated, methoxylated aromatic compound with 4-methoxybenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: De-brominated compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The diazinane moiety, in particular, is of interest due to its potential interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may act as lead compounds in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of [2-Bromo-6-methoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methoxybenzoate involves its interaction with specific molecular targets. The bromine atom and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the diazinane moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methoxyphenyl derivatives: These compounds share the brominated and methoxylated aromatic ring but lack the diazinane moiety.

    4-Methoxybenzoate derivatives: These compounds contain the 4-methoxybenzoate ester but differ in the substituents on the aromatic ring.

Uniqueness

The uniqueness of [2-Bromo-6-methoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methoxybenzoate lies in its combination of functional groups. The presence of both the diazinane moiety and the brominated, methoxylated aromatic ring provides a unique set of chemical properties that can be exploited in various applications.

Properties

IUPAC Name

[2-bromo-6-methoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O7/c1-28-12-5-3-11(4-6-12)19(26)30-16-14(21)8-10(9-15(16)29-2)7-13-17(24)22-20(27)23-18(13)25/h3-9H,1-2H3,(H2,22,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOOSFPHCYMOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)C=C3C(=O)NC(=O)NC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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